Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate structure
96551-22-3 structure
商品名:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
CAS番号:96551-22-3
MF:C14H17NO3
メガワット:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
    • 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
    • 1-Boc-3-Hydroxymethylindole
    • 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
    • tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
    • tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
    • N-Boc-3-(hydroxymethyl)indole
    • 1-Boc-3-hydroxymethyl-indole
    • 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • 1-N-Boc-indole-3-methanol
    • OOVPQKQFSDFRFA-UHFFFAOYSA-N
    • BCP26926
    • 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
    • N-Boc-1H-indole-3-methanol
    • 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
    • SY015985
    • MFCD05864717
    • 11Z-0700
    • 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
    • ALBB-016769
    • F2158-2280
    • SCHEMBL1520892
    • 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
    • 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
    • J-524490
    • 96551-22-3
    • DB-025981
    • SB40328
    • DTXSID80454365
    • CS-W005763
    • AB1294
    • AKOS005069607
    • t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
    • tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
    • MDL: MFCD05864717
    • インチ: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
    • InChIKey: OOVPQKQFSDFRFA-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 247.12100
  • どういたいしつりょう: 247.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 51.5

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: No data available
  • ゆうかいてん: No data available
  • ふってん: 396°C at 760 mmHg
  • フラッシュポイント: 193.3℃
  • 屈折率: 1.553
  • PSA: 51.46000
  • LogP: 2.91680
  • じょうきあつ: No data available

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate セキュリティ情報

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B86760-5g
1-Boc-3-Hydroxymethylindole
96551-22-3 97%
5g
¥465.0 2022-10-09
Chemenu
CM101361-10g
1-Boc-3-Hydroxymethylindole
96551-22-3 95%+
10g
$*** 2023-05-29
TRC
H946760-2g
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
96551-22-3
2g
$ 138.00 2023-04-15
eNovation Chemicals LLC
D406526-1g
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
96551-22-3 97%
1g
$140 2024-05-23
Apollo Scientific
OR1698-10g
3-(Hydroxymethyl)-1H-indole, N-BOC protected
96551-22-3 97%
10g
£171.00 2024-05-26
eNovation Chemicals LLC
D691256-10g
N-Boc-3-(hydroxymethyl)indole
96551-22-3 >95%
10g
$195 2024-07-20
Apollo Scientific
OR1698-1g
3-(Hydroxymethyl)-1H-indole, N-BOC protected
96551-22-3 97%
1g
£45.00 2024-05-26
TRC
H946760-5 g
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
96551-22-3
5g
230.00 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B86760-250mg
1-Boc-3-Hydroxymethylindole
96551-22-3 97%
250mg
¥45.0 2022-10-09
TRC
H946760-2 g
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
96551-22-3
2g
110.00 2021-08-05

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
リファレンス
Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin
De Jesus Oliveira, Davi; Coelho, Fernando, Synthetic Communications, 2000, 30(12), 2143-2159

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 3 h, rt
リファレンス
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  0 °C
リファレンス
Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity
Kohlmeyer, Corinna; Schaefer, Andre; Huy, Peter H. ; Hilt, Gerhard, ACS Catalysis, 2020, 10(19), 11567-11577

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 16 h, rt
リファレンス
Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari
Marshall, James W.; de Mattos-Shipley, Kate M. J.; Ghannam, Iman A. Y.; Munawar, Asifa; Killen, Jonathan C.; et al, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 30 min, rt
1.2 Reagents: Water
リファレンス
Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives
Mita, Tsuyoshi ; Ishii, Sho; Higuchi, Yuki; Sato, Yoshihiro, Organic Letters, 2018, 20(23), 7603-7606

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; rt
リファレンス
A Modular Formal Total Synthesis of (±)-Cycloclavine
Netz, Natalie; Opatz, Till, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
リファレンス
Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1
McGrath, Sally; Tortorici, Marcello; Drouin, Ludovic; Solanki, Savade; Vidler, Lewis; et al, Chemistry - A European Journal, 2017, 23(40), 9577-9584

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
リファレンス
Concise synthesis of (2R,4R)-monatin
Amino, Yusuke, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
リファレンス
Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals
Hsu, He-Chu; Hou, Duen-Ren, Tetrahedron Letters, 2009, 50(51), 7169-7171

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  18 h, rt
リファレンス
Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems
Kobayashi, Shu; Miyamura, Hiroyuki; Akiyama, Ryo; Ishida, Tasuku, Journal of the American Chemical Society, 2005, 127(25), 9251-9254

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium borohydride
リファレンス
Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation
Christiansen, Michael A.; Butler, Aaron W.; Hill, Amanda R.; Andrus, Merritt B., Synlett, 2009, (4), 653-657

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1.5 h, rt
リファレンス
Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35
Tarbe, Marion; Miles, John J.; Edwards, Emily S. J. ; Miles, Kim M.; Sewell, Andrew K. ; et al, ChemMedChem, 2020, 15(9), 799-807

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
リファレンス
3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives
Korolev, A. M.; Luzikov, Yu. N.; Reznikova, M. I.; Preobrazhenskaya, M. N., Russian Chemical Bulletin, 2010, 59(2), 457-462

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ;  15 min, rt
リファレンス
Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts
Xu, Xiao-Liang; Wang, Jia; Yu, Chun-Lei; Chen, Wen; Li, Ying-Chao; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 関連文献

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Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
A15942
清らかである:99%/99%
はかる:25g/100g
価格 ($):394.0/1403.0